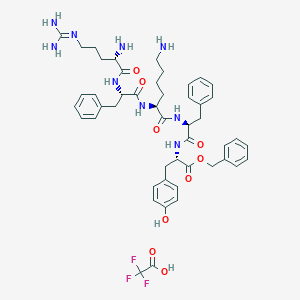

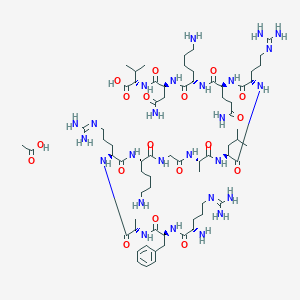

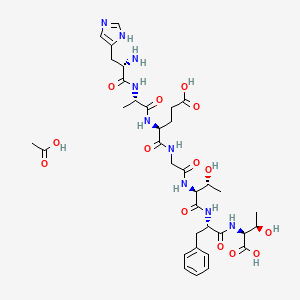

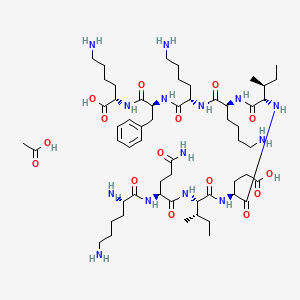

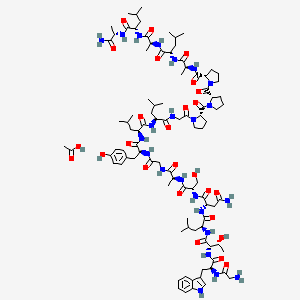

![molecular formula C79H138N24O18 B10825566 acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)

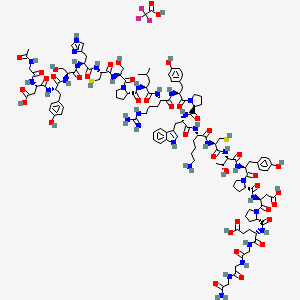

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate d'ACTH 11-24 (CAS 4237-93-8 base libre) est un fragment de l'hormone adrénocorticotrope, comprenant spécifiquement les acides aminés 11 à 24. Ce composé est connu pour son rôle dans l'induction de la libération de cortisol et a été identifié comme un antagoniste compétitif de l'hormone adrénocorticotrope complète (1-39) et de son fragment plus court (1-10) dans les cellules surrénales isolées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétate d'ACTH 11-24 implique la synthèse peptidique en phase solide, une méthode courante pour produire des peptides. Le processus commence généralement par l'attache de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque addition implique des étapes de déprotection et de couplage, assurant la formation de la séquence correcte. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle

La production industrielle de l'acétate d'ACTH 11-24 suit des principes similaires mais à plus grande échelle. L'automatisation et l'optimisation des conditions de réaction, telles que la température, le pH et les systèmes de solvants, sont cruciales pour une production efficace. L'utilisation de techniques de purification avancées, y compris la chromatographie préparative, assure une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'ACTH 11-24 subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant ses chaînes latérales d'acides aminés .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'acétate d'ACTH 11-24 comprennent :

Groupes protecteurs : Pour les acides aminés afin d'éviter les réactions indésirables.

Réactifs de couplage : Tels que les carbodiimides pour la formation de liaisons peptidiques.

Réactifs de clivage : Comme l'acide trifluoroacétique pour éliminer le peptide de la résine

Produits majeurs

Le principal produit de ces réactions est la séquence peptidique souhaitée, l'acétate d'ACTH 11-24. Les sous-produits peuvent inclure des peptides tronqués ou mal repliés, qui sont généralement éliminés lors de la purification .

Applications De Recherche Scientifique

L'acétate d'ACTH 11-24 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme un peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Enquêté pour son rôle dans la fonction des glandes surrénales et la libération de cortisol.

Médecine : Exploré pour des applications thérapeutiques potentielles dans les troubles liés à l'insuffisance surrénalienne.

Industrie : Utilisé dans le développement de tests diagnostiques et comme un étalon dans l'analyse des peptides

Mécanisme d'action

L'acétate d'ACTH 11-24 exerce ses effets en se liant au récepteur de l'hormone adrénocorticotrope sur les cellules surrénales. Cette liaison induit une cascade d'événements intracellulaires, principalement médiés par l'adénosine monophosphate cyclique (AMPc) et les ions calcium. Ces voies de signalisation conduisent à la synthèse et à la libération de cortisol par le cortex surrénalien .

Mécanisme D'action

ACTH 11-24 acetate exerts its effects by binding to the adrenocorticotropic hormone receptor on adrenal cells. This binding induces a cascade of intracellular events, primarily mediated by cyclic adenosine monophosphate (cAMP) and calcium ions. These signaling pathways lead to the synthesis and release of cortisol from the adrenal cortex .

Comparaison Avec Des Composés Similaires

Composés similaires

ACTH 1-39 : L'hormone adrénocorticotrope complète, qui a une gamme plus large d'activités biologiques.

ACTH 1-10 : Un fragment plus court avec des propriétés biologiques distinctes.

ACTH 4-10 : Un autre fragment avec des effets uniques sur les cellules surrénales

Unicité

L'acétate d'ACTH 11-24 est unique dans sa capacité à agir comme un antagoniste compétitif à la fois de l'ACTH 1-39 et de l'ACTH 1-10. Cette propriété le rend précieux pour étudier les interactions et les fonctions spécifiques des différentes régions de l'hormone adrénocorticotrope .

Propriétés

Formule moléculaire |

C79H138N24O18 |

|---|---|

Poids moléculaire |

1712.1 g/mol |

Nom IUPAC |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C77H134N24O16.C2H4O2/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117;1-2(3)4/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-;/m0./s1 |

Clé InChI |

FCUKBHOCSHSSNE-WKYQKWCMSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

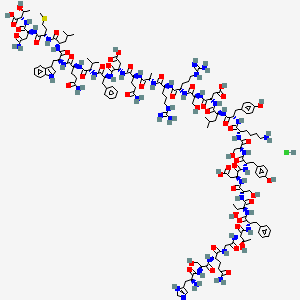

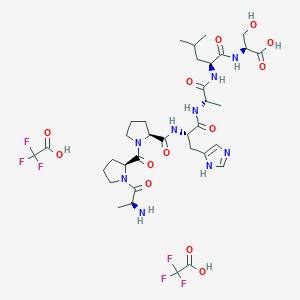

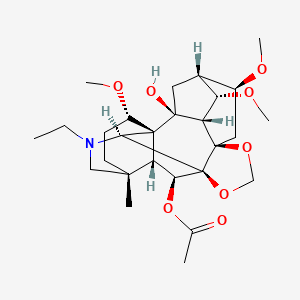

![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)